2-(3,4,5-Trimethoxyphenyl)acetohydrazide
Overview
Description
2-(3,4,5-Trimethoxyphenyl)acetohydrazide is an organic compound with the molecular formula C11H16N2O4 and a molecular weight of 240.26 g/mol It is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)acetohydrazide typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently hydrolyzed to yield the desired acetohydrazide. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
2-(3,4,5-Trimethoxyphenyl)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 2-(3,4,5-Trimethoxyphenyl)acetohydrazide.
3,4,5-Trimethoxyphenylacetic acid: Another related compound with similar structural features.
3,4,5-Trimethoxyphenylhydrazine: A compound with a hydrazine group instead of an acetohydrazide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of three methoxy groups on the phenyl ring enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-15-8-4-7(6-10(14)13-12)5-9(16-2)11(8)17-3/h4-5H,6,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKXGEJWTJGJED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569383 | |
Record name | 2-(3,4,5-Trimethoxyphenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34547-25-6 | |
Record name | 2-(3,4,5-Trimethoxyphenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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